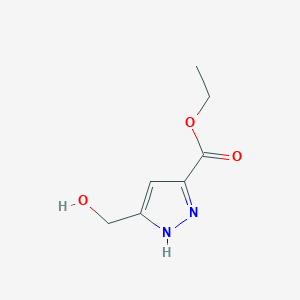

ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3,10H,2,4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCLMYRLGIMSIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480807 | |

| Record name | Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61453-48-3 | |

| Record name | Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the hydroxymethyl group through a formylation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and formylation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ethyl 5-(carboxymethyl)-1H-pyrazole-3-carboxylate.

Reduction: Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-methanol.

Substitution: Ethyl 5-(substituted methyl)-1H-pyrazole-3-carboxylate derivatives.

Aplicaciones Científicas De Investigación

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s affinity and specificity for its targets.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Pyrazole Carboxylate Derivatives

Key Observations :

- Polarity and Solubility : The hydroxymethyl derivative’s polarity exceeds that of aryl-substituted analogs (e.g., 5-(2-hydroxyphenyl) ), enhancing aqueous solubility but complicating purification (evidenced by its low yield of 15% ).

- Thermal Stability : Solid analogs like ethyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate exhibit higher melting points (81–82°C) due to rigid aromatic substituents and crystalline packing .

Actividad Biológica

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a hydroxymethyl group and an ethyl ester functionality. This unique arrangement of functional groups contributes to its chemical reactivity and biological properties.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions, while the pyrazole ring may participate in π-π stacking interactions with aromatic residues in proteins, modulating their activity.

Biological Activities

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In a study involving carrageenan-induced paw edema in rats, several derivatives exhibited significant anti-inflammatory activity. For instance, derivatives with specific substitutions on the pyrazole scaffold showed improved efficacy compared to control groups .

Table 1: Anti-inflammatory Activity of Derivatives

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 75% | 12.5 |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 70% | 15.0 |

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For example, one derivative showed an IC50 value ranging from 0.08 to 12.07 mM against various cancer cell lines .

Table 2: Anticancer Activity of Selected Derivatives

| Compound | Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Ethyl 5-(substituted phenyl)-1H-pyrazole-3-carboxylate | HeLa | 54.25 | 10 |

| Ethyl 5-(trimethoxyphenyl)-1H-pyrazole-3-carboxylate | HepG2 | 38.44 | 20 |

Case Studies

Case Study 1: Synthesis and Evaluation

A series of novel derivatives were synthesized from this compound through reactions with various amines and phenols. The resulting compounds were evaluated for their anti-inflammatory and anticancer activities using standard assays, demonstrating the importance of structural modifications on biological efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound derivatives and their biological targets. These studies indicated that specific substitutions could enhance binding affinity to targets involved in inflammation and cancer progression, providing insights for future drug design .

Q & A

Q. Data Comparison :

| Compound | Pyrazole CH (δ ppm) | Hydroxymethyl (δ ppm) |

|---|---|---|

| Ethyl 5-acetyl-1H-pyrazole-3-carboxylate | 7.20 | 2.40 (CH3CO) |

| This compound | 6.90 | 4.30 (CH2OH) |

What challenges exist in crystallizing this compound?

Q. Advanced

- Hydrogen bonding : The hydroxymethyl group promotes intermolecular H-bonding, leading to polymorphic forms. SHELXL refinement (SHELX suite ) is recommended for resolving disorder.

- Solvent selection : High-polarity solvents (e.g., DMSO) improve crystal quality but may co-crystallize with the compound.

Mitigation : Slow evaporation in ethanol/water mixtures at 4°C yields suitable crystals for diffraction .

How can computational methods predict the biological activity of pyrazole derivatives?

Q. Advanced

- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC50 values. For example, electron-withdrawing groups at C5 enhance COX-2 inhibition .

Case Study : Celecoxib-pyrazole conjugates showed nanomolar HDAC inhibition, validated by in vitro assays .

What are best practices for optimizing reaction yields in hydroxymethyl pyrazole synthesis?

Q. Advanced

Q. Yield Optimization Table :

| Method | Conditions | Yield Improvement |

|---|---|---|

| Conventional heating | 70°C, 12 h | Baseline (60%) |

| Microwave | 100°C, 1 h | 80% |

| Catalytic K2CO3 | RT, 6 h | 75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.